4-(3-Phenyl-1H-pyrazol-1-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-phenylpyrazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-2-4-12(5-3-1)14-8-11-17(16-14)13-6-9-15-10-7-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWQPOFTXGCZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1493424-51-3 | |
| Record name | 4-(3-phenyl-1H-pyrazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-(3-Phenyl-1H-pyrazol-1-yl)pyridine and its Core Analogues
The construction of the this compound scaffold relies on the strategic formation of its constituent pyrazole (B372694) and pyridine (B92270) rings. Established synthetic pathways involve a combination of classical cyclization reactions and modern cross-coupling techniques.
Cyclization Reactions for Pyrazole and Pyridine Ring Formation
The formation of the pyrazole and pyridine rings is fundamental to the synthesis of the target compound. Classical named reactions provide robust methods for the construction of these heterocyclic cores.
Pyrazole Ring Formation:
The most common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. researchgate.netresearchgate.netdrugfuture.comslideshare.netchemhelpasap.comjk-sci.com In the context of this compound, this would typically involve the reaction of a phenyl-substituted 1,3-dicarbonyl compound with a pyridine-substituted hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.com
Another relevant method is the Paal-Knorr synthesis , which is a broader method for synthesizing five-membered heterocycles from 1,4-dicarbonyl compounds. wikipedia.orgresearchgate.net While more commonly associated with pyrrole (B145914) and furan (B31954) synthesis, it can be adapted for pyrazoles by using a hydrazine derivative as the nitrogen source.
Pyridine Ring Formation:
The pyridine ring can be constructed through several classical methods. The Hantzsch pyridine synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgacs.orgchemtube3d.comacs.orgresearchgate.net This method initially produces a dihydropyridine, which is then oxidized to the aromatic pyridine ring. wikipedia.org For the synthesis of a 4-arylpyridine derivative, an aryl aldehyde would be a key starting material. acs.org
The Guareschi-Thorpe synthesis provides a route to 2-pyridones from the condensation of cyanoacetamide with a 1,3-diketone or a 3-ketoester. rsc.orgrsc.orgdrugfuture.comquimicaorganica.orgacs.org This method can be adapted to produce functionalized pyridines that can be further elaborated to the desired 4-substituted pyridine core.
| Reaction Name | Ring Formed | Key Reactants | General Description |
|---|---|---|---|
| Knorr Pyrazole Synthesis | Pyrazole | Hydrazine, 1,3-Dicarbonyl Compound | Condensation reaction leading to the formation of a pyrazole ring. researchgate.netresearchgate.netdrugfuture.comslideshare.netchemhelpasap.comjk-sci.com |
| Paal-Knorr Synthesis | Pyrazole | Hydrazine, 1,4-Dicarbonyl Compound | Adaptable for pyrazole synthesis, though more common for pyrroles and furans. wikipedia.orgresearchgate.net |
| Hantzsch Pyridine Synthesis | Pyridine | Aldehyde, 2x β-Ketoester, Nitrogen Donor | Multicomponent reaction forming a dihydropyridine, which is then oxidized. wikipedia.orgacs.orgchemtube3d.comacs.orgresearchgate.net |
| Guareschi-Thorpe Synthesis | Pyridine (2-pyridone) | Cyanoacetamide, 1,3-Diketone/3-Ketoester | Leads to the formation of 2-pyridone derivatives. rsc.orgrsc.orgdrugfuture.comquimicaorganica.orgacs.org |
Condensation and Coupling Approaches in Core Scaffold Assembly
Modern cross-coupling reactions are instrumental in assembling the this compound scaffold, typically by forming the C-N or C-C bond that links the pre-formed pyrazole and pyridine rings.
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds. In this context, it could be employed by coupling a pyrazolylboronic acid with a 4-halopyridine or a pyridylboronic acid with a 3-phenyl-1H-pyrazole bearing a suitable leaving group.
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. libretexts.org This reaction is particularly useful for the N-arylation of pyrazoles with 4-halopyridines. researchgate.netnih.gov The choice of palladium catalyst and ligand is crucial for the success of this transformation. sigmaaldrich.com
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds. mdpi.comwikipedia.orgresearchgate.netmdpi.com It can be used for the N-arylation of a 3-phenyl-1H-pyrazole with a 4-halopyridine, often requiring high temperatures.
The Chan-Lam coupling offers a milder, copper-catalyzed alternative to the Buchwald-Hartwig amination for N-arylation. researchgate.netasianpubs.orgthieme-connect.comasianpubs.orgwikipedia.org This reaction utilizes boronic acids as the coupling partners for the pyrazole nitrogen.
| Reaction Name | Bond Formed | Key Reactants | General Description |
|---|---|---|---|
| Suzuki Coupling | C-C | Organoboron compound, Halide/Triflate | Palladium-catalyzed cross-coupling for C-C bond formation. |
| Buchwald-Hartwig Amination | C-N | Amine/Azole, Halide/Triflate | Palladium-catalyzed N-arylation of pyrazoles. libretexts.orgresearchgate.netnih.gov |
| Ullmann Condensation | C-N, C-O | Amine/Alcohol, Halide | Copper-catalyzed cross-coupling, often requiring high temperatures. mdpi.comwikipedia.orgresearchgate.netmdpi.com |
| Chan-Lam Coupling | C-N | Amine/Azole, Boronic Acid | Copper-catalyzed N-arylation under milder conditions. researchgate.netasianpubs.orgthieme-connect.comasianpubs.orgwikipedia.org |
Strategic Use of Catalysts and Reagents in Core Synthesis
The efficiency and selectivity of the aforementioned coupling reactions are highly dependent on the choice of catalysts and reagents.
For Suzuki couplings , palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used in the presence of a base like K₂CO₃ or Cs₂CO₃.
In Buchwald-Hartwig aminations , the selection of the phosphine (B1218219) ligand is critical. sigmaaldrich.com Bulky, electron-rich ligands such as BrettPhos are often employed to facilitate the catalytic cycle. libretexts.org
Ullmann condensations traditionally use copper powder or copper salts as catalysts. wikipedia.org Modern variations may employ copper complexes with ligands to improve reactivity and substrate scope. ul.ie
Chan-Lam couplings utilize copper catalysts, often in the form of Cu(OAc)₂ or CuI. asianpubs.org The presence of a base and an oxidant (often atmospheric oxygen) is typically required.
Functionalization and Derivatization Strategies for the this compound System
Once the core scaffold is assembled, further functionalization can be achieved on either the pyridine or the phenyl moiety to generate a library of derivatives.
Substituent Introduction on the Pyridine Moiety
The pyridine ring is electron-deficient, which dictates its reactivity towards functionalization.
C-H Functionalization: Direct C-H functionalization of pyridines has emerged as a powerful tool for introducing substituents without the need for pre-functionalized starting materials. beilstein-journals.orgresearchgate.netnih.govrsc.orgbohrium.com Transition metal catalysis, particularly with palladium or rhodium, can enable the selective introduction of alkyl, aryl, or other groups at various positions on the pyridine ring.
Electrophilic Aromatic Substitution: Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is generally difficult and requires harsh conditions.
Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic aromatic substitution, especially if an activating group is present.
Modifications of the Phenyl Group on the Pyrazole Ring
The phenyl group on the pyrazole ring can be functionalized using standard electrophilic aromatic substitution reactions. However, for more controlled and regioselective modifications, directed metalation strategies are often employed.
Directed ortho-Metalation (DoM): The pyrazole ring can act as a directing group for the ortho-metalation of the N-aryl substituent. rsc.orgorganic-chemistry.orgwikipedia.orgbaranlab.orguwindsor.ca Treatment with a strong base, such as an organolithium reagent, can selectively deprotonate the ortho-position of the phenyl ring, allowing for the introduction of a wide range of electrophiles. This method provides a powerful way to introduce substituents specifically at the positions adjacent to the pyrazole ring. rsc.org
Advanced Synthetic Techniques Applicable to Pyrazole-Pyridine Architectures
Modern synthetic chemistry offers several advanced techniques for the efficient construction of complex heterocyclic systems like pyrazole-pyridine architectures. These methods often provide advantages in terms of yield, atom economy, and the ability to generate molecular diversity.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is particularly well-suited for constructing the C-C bonds that form the pyrazole-pyridine backbone. nih.govdntb.gov.ua This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. cdnsciencepub.com
In the context of this compound and its analogs, a general and powerful strategy involves a sequence of two Suzuki couplings. nih.gov This approach often starts with an ortho-dihalogenated pyridine. The first Suzuki reaction introduces a pyrazole moiety (as a pyrazole boronic acid pinacol (B44631) ester), followed by a second Suzuki reaction to install the phenyl group at the adjacent position using a corresponding boronic acid. nih.gov This sequential approach allows for the controlled and modular assembly of the target scaffold. nih.gov The catalysts are typically palladium complexes, such as PdCl2(PPh3)2, used in conjunction with a base like cesium carbonate. nih.gov This methodology has been successfully applied to generate libraries of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives. nih.gov
| Component 1 | Component 2 | Catalyst (Example) | Base (Example) | Solvent (Example) | Reference |
|---|---|---|---|---|---|
| Pyrazole boronic acid pinacol ester | Dihalogenated pyridine | PdCl2(PPh3)2 | Cs2CO3 | DMF or DME | nih.gov |
| Aryl boronic acid | Pyrazolyl-substituted chloropyridine | PdCl2(PPh3)2 | Cs2CO3 | DMF or DME | nih.gov |
| Hetero(aryl) boronic acids/esters | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl2 | Na3PO4 | Dioxane/H2O | cdnsciencepub.com |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl boronic acids | XPhos Pd G2 | K3PO4 | Toluene/H2O | rsc.org |
Oxidative cyclization represents an efficient strategy for the formation of heterocyclic rings by creating one or more bonds under oxidative conditions. acs.org In the synthesis of pyrazole-containing structures, these reactions can be particularly useful for forming the N-N bond or for constructing the pyrazole ring itself. nih.govresearchgate.net
One relevant approach is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which provides a direct route to a variety of pyrazole derivatives. organic-chemistry.org A plausible mechanism involves the formation of a hydrazonyl radical, which then undergoes cyclization. organic-chemistry.org Another advanced method involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.govresearchgate.net In this process, a diazatitanacyclohexadiene intermediate is formed, which, upon oxidation, undergoes N-N bond formation to yield the pyrazole ring. nih.gov This method is notable as it avoids the use of potentially hazardous hydrazine reagents by forming the N-N bond in the final step. nih.govresearchgate.net For pyrazole-pyridine fused systems, such as pyrazolo[1,5-a]pyridines, a key step can be the oxidative dehydrogenation of an intermediate adduct, often using molecular oxygen as the oxidant, to facilitate the final cyclization and aromatization. acs.org
Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov MCRs are prized for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. longdom.orgpreprints.org
Several MCRs have been developed for the synthesis of pyrazole and pyrazolo[3,4-b]pyridine cores. A common and straightforward approach is the three-component reaction between enaminones, an aldehyde (such as benzaldehyde), and hydrazine hydrochloride. longdom.orgpreprints.org This method, often conducted in water, provides a sustainable route to substituted pyrazoles. longdom.orgpreprints.org The reaction proceeds through a cascade of condensation and cyclization steps to build the pyrazole ring. preprints.org By including a fourth component, such as ethyl cyanoacetate, the reaction can be extended to produce more complex, fused pyrazolo[3,4-b]pyridine systems. longdom.org These reactions are typically catalyzed by a simple additive like ammonium acetate and benefit from simple work-up procedures. longdom.orgpreprints.org Such approaches offer a powerful and environmentally friendly alternative to traditional multi-step syntheses for creating diverse libraries of pyrazole-containing compounds. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups and structural motifs can be identified based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 4-(3-Phenyl-1H-pyrazol-1-yl)pyridine, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent aromatic and heteroaromatic rings.
The primary vibrational modes are associated with C-H, C=C, and C=N bonds within the phenyl, pyrazole (B372694), and pyridine (B92270) moieties. Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1620–1430 cm⁻¹ range. researchgate.net Specifically, phenyl ring modes are expected around 1600–1500 cm⁻¹. nih.gov The C=N stretching vibrations, characteristic of both the pyrazole and pyridine rings, are anticipated in the region of 1631-1570 cm⁻¹. researchgate.netmdpi.com The in-plane and out-of-plane C-H bending vibrations provide further structural confirmation, with strong absorptions in the fingerprint region (below 1500 cm⁻¹).
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Structural Unit |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl, Pyrazole, Pyridine |
| C=C Stretch | 1620 - 1430 | Phenyl, Pyrazole, Pyridine |
| C=N Stretch | 1631 - 1570 | Pyrazole, Pyridine |
| C-H In-plane Bend | 1300 - 1100 | Phenyl, Pyridine |
| C-H Out-of-plane Bend | 940 - 535 | Phenyl, Pyridine |
Raman Spectroscopy Applications
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the skeletal vibrations of the aromatic and heterocyclic rings.
Key features in the Raman spectrum would include the intense ring "breathing" modes of the phenyl and pyridine rings. For mono-substituted benzene (B151609) derivatives, a strong ring breathing vibration is typically observed near 1000 cm⁻¹. researchgate.net The pyridine ring also exhibits characteristic ring deformation and breathing modes. researchgate.net Vibrations associated with the C=C and C=N bonds, also visible in the IR spectrum, would appear in the 1577-1590 cm⁻¹ range. researchgate.net The complementarity of Raman and FT-IR allows for a more complete vibrational analysis, aiding in the definitive structural confirmation of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
Proton Nuclear Magnetic Resonance (¹H-NMR)
The ¹H-NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The signals for the protons on the pyridine ring typically appear at the downfield end of the spectrum due to the electron-withdrawing effect of the nitrogen atom. Protons ortho to the pyridine nitrogen (H-2' and H-6') are the most deshielded. The protons of the phenyl and pyrazole rings resonate in the aromatic region, typically between 7.0 and 9.0 ppm. rsc.orgrsc.org The specific chemical shifts and coupling constants (J-values) allow for the assignment of each proton. For instance, protons on adjacent carbons will exhibit spin-spin coupling, leading to characteristic splitting patterns (e.g., doublets, triplets, multiplets) that reveal their connectivity. nih.gov
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Pyridine H-2', H-6' | 8.5 - 8.9 | Doublet (d) or Multiplet (m) |
| Pyridine H-3', H-5' | 7.5 - 7.9 | Doublet (d) or Multiplet (m) |
| Pyrazole H-5 | ~8.0 | Doublet (d) |
| Pyrazole H-4 | ~6.5 | Doublet (d) |
| Phenyl H (ortho, meta, para) | 7.2 - 7.8 | Multiplet (m) |
Note: Expected values are based on data from analogous structures and may vary with solvent and experimental conditions. rsc.orgrsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons in the pyridine ring are significantly deshielded, with the carbons adjacent to the nitrogen (C-2' and C-6') appearing at the lowest field. researchgate.net The carbon atoms of the phenyl and pyrazole rings also resonate in the aromatic region (typically 105-150 ppm). researchgate.net Quaternary carbons (those not bonded to any hydrogen) generally show less intense signals and can be identified through decoupling experiments or 2D NMR techniques.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2', C-6' | ~150 |
| Pyridine C-4' | 140 - 145 |
| Pyridine C-3', C-5' | 120 - 125 |
| Pyrazole C-3 | 145 - 150 |
| Pyrazole C-5 | 135 - 140 |
| Pyrazole C-4 | 105 - 110 |
| Phenyl C (ipso) | 130 - 135 |
| Phenyl C (ortho, meta, para) | 125 - 130 |
Note: Expected values are based on data from analogous structures and may vary with solvent and experimental conditions. rsc.orgresearchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides fundamental data, 2D NMR experiments are essential for the unambiguous assignment of all signals and the definitive confirmation of the molecular structure. science.gov
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled, typically on adjacent carbon atoms. This is invaluable for tracing the connectivity within each of the individual ring systems (phenyl, pyrazole, and pyridine). youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, allowing for the direct assignment of protonated carbons in the ¹³C spectrum. epfl.ch
| Experiment | Information Gained | Key Expected Correlations |
|---|---|---|
| COSY | ¹H-¹H spin-spin coupling | Correlations between adjacent protons on the phenyl ring; Correlations between adjacent protons on the pyridine ring. |
| HSQC | Direct ¹H-¹³C one-bond correlation | Correlation of each aromatic proton to its directly attached carbon atom. |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlation | Correlations from pyrazole H-5 to pyridine C-4'; Correlations from pyridine H-3'/H-5' to pyrazole C-5; Correlations from pyrazole H-4 to phenyl C-ipso; Correlations from phenyl ortho-protons to pyrazole C-3. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. The choice of ionization technique dictates the extent of fragmentation and the type of information obtained. The molecular formula of the compound is C14H11N3, with a molecular weight of approximately 221.26 g/mol . chemscene.comsmolecule.com
Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion, [M+H]+, with minimal fragmentation. For this compound, this technique is ideal for confirming the molecular weight. The expected protonated molecule would have a mass-to-charge ratio (m/z) of approximately 222.10. uni.lu This method is frequently used for pyrazole derivatives to provide clear molecular ion peaks, which is essential for initial identification. nih.gov
Electron Ionization (EI) is a higher-energy technique that results in extensive fragmentation of the molecule. While specific EI-MS fragmentation data for this compound is not detailed in the available literature, the resulting mass spectrum would be expected to show a complex pattern of fragment ions. This pattern serves as a molecular fingerprint, providing valuable structural information based on the cleavage of the phenyl, pyrazole, and pyridine ring systems. For related heterocyclic compounds, EI-MS is used to establish fragmentation pathways that help confirm the compound's structure. rsc.orgnist.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.gov For this compound (C14H11N3), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The calculated monoisotopic mass is 221.09529 Da. uni.lu HRMS analysis, often coupled with ESI, would confirm this composition by matching the experimentally measured m/z value to the theoretical value with a high degree of precision, typically within a few parts per million (ppm). mdpi.comnih.gov
The table below details the predicted exact masses for various adducts of this compound, which can be identified using HRMS. uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]+ | C14H12N3+ | 222.10257 |
| [M+Na]+ | C14H11N3Na+ | 244.08451 |
| [M+K]+ | C14H11N3K+ | 260.05845 |
| [M+NH4]+ | C14H15N4+ | 239.12911 |
| [M-H]- | C14H10N3- | 220.08801 |
This data is based on theoretical calculations and is useful for HRMS analysis.
X-ray Crystallography for Single-Crystal and Powder Diffraction Studies
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state.
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is unique to a specific crystalline phase and can be used for identification, purity assessment, and quality control of the synthesized compound.
Chromatographic and Separation Methodologies for Purity and Quantitative Analysis
Chromatographic techniques are essential for the purification and analytical assessment of this compound.
Column chromatography is a standard method for purifying the compound after synthesis. Based on methodologies used for closely related pyrazole-pyridine structures, typical stationary phases include silica (B1680970) gel, with mobile phases consisting of solvent mixtures like hexane/ethyl acetate (B1210297) or dichloromethane/methanol. nih.govscispace.comepo.orgnih.gov
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of the final product and for quantitative analysis. smolecule.comnih.gov The method separates the target compound from any impurities, and the purity can be determined by the relative area of the corresponding peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is used to monitor the progress of chemical reactions and to confirm the presence and purity of the desired product in complex mixtures. nih.gov
The table below summarizes the chromatographic methods applicable to the analysis of this compound.
| Technique | Application | Common Solvents/Phases |
| Column Chromatography | Purification of synthesized product | Silica gel; Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| HPLC | Purity assessment, Quantitative analysis | Reverse-phase columns with acetonitrile/water or methanol/water gradients |
| LC-MS | Reaction monitoring, Purity confirmation | Combines HPLC separation with mass spectrometric detection |
| GC-MS | Analysis of volatile derivatives | Capillary columns with mass spectrometric detection |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular geometry, and energetic properties.
Density Functional Theory (DFT) has become a standard method for investigating the molecular geometry and electronic distribution of heterocyclic compounds. nih.gov DFT calculations, often using functionals like B3LYP in combination with basis sets such as 6-31G(d,p), are employed to perform full geometry optimization of the molecule without symmetry constraints. nih.gov This process determines the most stable three-dimensional conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Predicted Geometric Parameters for Pyrazole-Pyridine Scaffolds Note: This table presents typical values for related structures as determined by DFT calculations and X-ray crystallography; specific values for 4-(3-Phenyl-1H-pyrazol-1-yl)pyridine would require a dedicated computational study.
| Parameter | Description | Typical Value |
| C-N (Pyrazole) | Bond length within the pyrazole (B372694) ring | ~1.30 - 1.39 Å |
| N-N (Pyrazole) | Bond length within the pyrazole ring | ~1.35 - 1.38 Å |
| C-C (Phenyl) | Aromatic bond length in the phenyl ring | ~1.39 - 1.41 Å |
| C-N (Pyridine) | Aromatic bond length in the pyridine (B92270) ring | ~1.33 - 1.38 Å |
| Dihedral Angle | Torsion angle between the pyrazole and phenyl rings | 4.0° - 50.3° |
| Dihedral Angle | Torsion angle between the pyrazole and pyridine rings | Varies significantly |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial reactivity descriptor. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. nih.gov
In pyrazole derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. nih.gov DFT calculations provide the energies of these orbitals and visualize their spatial distribution across the molecule.
Table 2: Representative FMO Energies and Reactivity Descriptors for Pyrazole Derivatives Note: These values are illustrative and derived from computational studies on analogous pyrazole-containing compounds.
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) |
| Pyridylpyrazole Derivative nih.gov | -6.58 | -1.07 | 5.51 | 2.75 |
| Phenyl-pyrazole Derivative nih.gov | -6.91 | -3.14 | 3.77 | 1.89 |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov MEPs illustrate the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-poor regions. mdpi.com
The different colors on an MEP map correspond to different values of electrostatic potential:
Red: Represents regions of high electron density and strong negative electrostatic potential, indicating sites susceptible to electrophilic attack. researchgate.net
Blue: Represents regions of low electron density and strong positive electrostatic potential, indicating sites susceptible to nucleophilic attack. researchgate.net
Green: Represents regions of neutral or zero potential. mdpi.com
For a molecule like this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and pyrazole rings due to their lone pairs of electrons, making them potential sites for electrophilic interaction. tandfonline.commdpi.com Conversely, positive potential (blue) might be located on the hydrogen atoms attached to the rings. researchgate.net
Structure Activity Relationship Sar Studies and Ligand Design Principles
Systematic Modification of the 4-(3-Phenyl-1H-pyrazol-1-yl)pyridine Scaffold for Activity Modulation
The modulation of biological activity in derivatives of the this compound scaffold is achieved through systematic structural modifications across its three main components: the pyridine (B92270) ring, the central pyrazole (B372694) ring, and the phenyl substituent. Research on analogous scaffolds, such as 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives acting as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor, provides a framework for understanding these modifications. Key strategies include altering substituents on the aromatic rings, replacing the core heterocycles, and alkylating the pyrazole moiety.
These modifications are designed to explore and optimize interactions within the target's binding pocket. For instance, in the context of M4 PAMs, small structural changes to the ligand can lead to significant differences in potency (pEC50) and maximum effect (Emax). The synthesis of these analogues often relies on versatile methods like Suzuki coupling reactions, which allow for the sequential and controlled introduction of different aromatic and heteroaromatic groups. This approach facilitates the creation of diverse libraries of compounds for comprehensive SAR evaluation.
The biological activity of this compound derivatives is highly sensitive to the position and electronic nature of substituents on both the phenyl and pyridine rings. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the molecule's interaction with its biological target.
The position of atoms within the core scaffold is also critical. In studies of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine analogues, the position of the nitrogen atom in the pyridine ring was found to be crucial, as moving it (e.g., from a pyridine to a pyrimidine (B1678525) or pyridazine (B1198779) core) vastly altered the compound's ability to potentiate the response to acetylcholine. nih.gov This highlights that both the electronic distribution and the spatial arrangement of hydrogen bond acceptors are key determinants of biological function.
The following table, based on data from analogous 2-phenyl-3-(1H-pyrazol-4-yl)pyridine M4 PAMs, illustrates how modifications to different regions of the scaffold can impact biological activity. nih.gov
| Compound | Modification vs. Lead | pEC50 (Potency) | Emax (Efficacy) % |
|---|---|---|---|
| Lead Compound | Reference 2-methylisoindolin-1-one (B1605200) top motif | 7.1 | 110 |
| Analogue 6k | Replacement of isoindolinone with 2-methyl-2H-indazol-3-ol | 7.5 | 122 |
| Analogue 6l | Replacement of isoindolinone with 1-methyl-1H-benzo[d]imidazol-2-ol | 7.6 | 119 |
| Analogue 12c | Pyridine core replaced with Pyrimidine | 7.2 | 101 |
| Analogue 12d | Pyridine core replaced with Pyridazine | 6.1 | 37 |
| Analogue 16 | Pyrazole ring replaced with Triazole | 6.8 | 112 |
Stereochemistry plays a critical role in the biological activity of chiral molecules. For the this compound scaffold, which features multiple aryl and heteroaryl rings connected by single bonds, a key stereochemical consideration is the potential for atropisomerism. researchgate.net Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, typically between two sp2-hybridized atoms, leading to stable or slowly interconverting enantiomers. researchgate.net
While specific studies on the isolation and differential activity of atropisomers of this compound itself are not extensively documented, the principle is highly relevant to this class of compounds. The steric bulk of substituents on the rings adjacent to the bond axis can create a significant energy barrier to rotation, potentially allowing for the isolation of individual atropisomers. researchgate.netnih.gov It is well-established in medicinal chemistry that different atropisomers of a drug can possess drastically different biological activities, target selectivities, and pharmacokinetic profiles. researchgate.net Even for compounds that interconvert rapidly, they often bind to their protein targets in an atroposelective manner, meaning one conformation is predominantly responsible for the desired activity. researchgate.net Therefore, understanding and controlling the axial chirality of this scaffold is a potential avenue for optimizing its therapeutic properties.
Correlation Between Structural Features and Biological Interaction Mechanisms
The biological effect of a this compound derivative is a direct result of its three-dimensional structure and its ability to form specific non-covalent interactions with its target protein. These interactions can include hydrogen bonds, π-π stacking, hydrophobic interactions, and electrostatic interactions.
Computational docking studies on related pyrazole scaffolds have provided insights into these mechanisms. For instance, the binding of pyrazolo[4,3-c]pyridine inhibitors to the PEX14 protein involves the central scaffold lying over phenylalanine residues, forming favorable π-π interactions. nih.gov In another example, potent DPP-IV inhibitors based on a substituted-phenyl-1H-pyrazole scaffold were shown to form multiple hydrogen bonds with amino acid residues in the active site, contributing to their low binding free energy and high inhibitory potential. researchgate.net
The various substructures of the this compound core each play a role:
Pyridine Ring: The nitrogen atom is a key hydrogen bond acceptor. Its position and accessibility are critical for anchoring the ligand in the binding pocket.
Phenyl Ring: This group often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. Substituents on this ring can modulate these interactions and introduce new contact points.
Pyrazole Ring: As an aromatic heterocycle, it can also participate in π-π stacking. The nitrogen atoms can act as hydrogen bond acceptors or, if protonated, donors.
By systematically modifying these features, medicinal chemists can map the binding site and enhance the affinity and selectivity of the ligand for its intended target.
Design of Analogue Libraries for SAR Profiling
The systematic exploration of SAR requires the synthesis of focused libraries of analogues where specific parts of the molecule are varied. For the this compound scaffold, modern synthetic methodologies enable the efficient production of such libraries. nih.govmdpi.com
Common synthetic strategies include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for connecting the different aryl and heteroaryl components of the scaffold. nih.gov This allows for a modular approach where diverse pyrazole, phenyl, and pyridine building blocks (e.g., boronic acids/esters and halides) can be combined to generate a large number of final compounds. nih.gov
Cyclocondensation Reactions: A classical and effective method for forming the pyrazole ring itself is the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). nih.gov By varying the substituents on both precursors, a wide array of substituted pyrazoles can be generated.
Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering a highly efficient route to structurally diverse libraries of compounds like pyrazolo[3,4-b]pyridines.
These synthetic approaches are crucial for building the analogue libraries needed for comprehensive SAR profiling, allowing researchers to quickly assess the impact of various structural modifications on biological activity. nih.govmdpi.com
Ligand Optimization Strategies Based on SAR Data
The data generated from SAR studies provide a roadmap for ligand optimization, guiding the iterative process of refining a lead compound to improve its drug-like properties. The goal is to enhance potency and selectivity while minimizing off-target effects and improving metabolic stability.
Key optimization strategies informed by SAR data include:
Substituent Decoration: If SAR data reveal that a particular region of the molecule interacts with a hydrophobic pocket, adding lipophilic substituents (e.g., alkyl or halogen groups) to that area can enhance binding affinity. Conversely, if a hydrogen bond is desired, polar groups can be introduced.
Structure-Based Design and Merging: If the structure of the target protein is known, SAR data can be combined with computational modeling. This allows for the rational design of new analogues that make optimal contact with the binding site. In some cases, structural elements from two different active compounds can be merged into a single "hybrid" molecule with superior activity. nih.gov
Ultimately, ligand optimization is a multi-parameter process where improvements in one area (e.g., potency) must be balanced against others (e.g., solubility, permeability, and safety). The detailed insights from SAR studies are essential for navigating this complex process successfully.
Research Applications and Functional Properties of the 4 3 Phenyl 1h Pyrazol 1 Yl Pyridine Scaffold
Coordination Chemistry and Metal Complexation Applications
The 4-(3-Phenyl-1H-pyrazol-1-yl)pyridine scaffold is a versatile building block in coordination chemistry, primarily due to the presence of multiple nitrogen donor atoms within its structure. The pyridine (B92270) and pyrazole (B372694) rings offer distinct coordination sites, enabling the formation of a wide array of metal complexes with interesting properties and applications.
Design of N-Donor Ligands for Transition Metal Coordination
The this compound molecule and its derivatives are effective N-donor ligands for coordinating with transition metal ions. The nitrogen atoms in the pyridine and pyrazole rings act as Lewis bases, donating their lone pair of electrons to the metal center, which acts as a Lewis acid. This interaction leads to the formation of stable coordination complexes.
The design of these ligands can be systematically modified to tune the electronic and steric properties of the resulting metal complexes. For instance, the introduction of different substituent groups on the phenyl or pyridine rings can influence the ligand field strength, which in turn affects the magnetic and optical properties of the complex. The versatility of pyrazole-based ligands allows for the synthesis of complexes with various coordination numbers and geometries, including octahedral and tetrahedral arrangements. researchgate.netwikipedia.org
Spin-Crossover (SCO) Phenomena in Metal Complexes
Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. nih.gov This property makes SCO complexes promising candidates for applications in molecular switches, sensors, and data storage devices. nih.gov
Iron(II) complexes are among the most studied SCO compounds. nih.gov For an iron(II) ion (d6 configuration) in an octahedral ligand field, the LS state (S=0) has all six d-electrons paired in the t2g orbitals, while the HS state (S=2) has four unpaired electrons. The energy difference between these two states is comparable to thermal energy, allowing for the transition to occur.
Complexes incorporating ligands derived from 2,6-di(pyrazol-1-yl)pyridine (bpp) have been shown to exhibit SCO behavior. nih.govnih.govacs.org The ligand field strength provided by the bpp framework is in the critical range that allows for both LS and HS states to be accessible. For example, in a study of two supramolecular iron(II) complexes with functionalized 2,6-di(1H-pyrazol-1-yl)pyridine ligands, variable-temperature magnetometry revealed gradual spin-state switching. nih.govacs.org
| Complex | T1/2 (K) | χT value at 5 K (cm3 mol-1 K) | Spin State at 5 K |
| 1 | 254 | 0.21 | Low-spin with remnant high-spin fraction |
| 2 | - | 0.027 | Low-spin |
Table 1: Spin-crossover characteristics of two iron(II) complexes with functionalized 2,6-di(1H-pyrazol-1-yl)pyridine ligands. acs.org
For complex 1 , a gradual spin-state switching was observed with a transition temperature (T1/2) of 254 K. acs.org The non-zero magnetic moment at low temperatures was attributed to a remnant high-spin fraction and temperature-independent paramagnetism (TIP). acs.org In contrast, complex 2 exhibited a more complex SCO behavior with a stepwise transition. acs.org The ability to fine-tune the SCO properties by modifying the ligand structure underscores the importance of ligand design in this field.
Single-Ion and Single-Molecule Magnetism (SIM and SMM)
Single-Molecule Magnets (SMMs) and Single-Ion Magnets (SIMs) are individual molecules that can exhibit magnetic hysteresis, a property typically associated with bulk magnets. This behavior arises from a large magnetic anisotropy and a significant energy barrier to the reversal of magnetization. Lanthanide and some transition metal ions with unquenched orbital angular momentum are often used to construct SMMs and SIMs.
While specific studies on this compound in SMMs are not extensively documented in the initial search results, the principles of SMM design can be applied to its potential complexes. The ligand field created by the nitrogen donors of the pyridine and pyrazole rings can influence the magnetic anisotropy of the central metal ion. For lanthanide ions, the geometry of the coordination sphere is crucial in determining the magnetic properties. By controlling the coordination environment, it is possible to design molecules with large energy barriers for magnetization reversal.
For instance, studies on other nitrogen-containing heterocyclic ligands have shown that the steric and electronic properties of the ligands play a critical role in controlling the final molecular architecture and the resulting magnetic behavior of polynuclear lanthanide complexes. nih.gov The use of bulky ancillary ligands, in conjunction with bridging ligands like derivatives of this compound, could lead to the formation of SMMs with enhanced properties. nih.gov
Luminescent and Electroluminescent Properties of Coordination Compounds
Coordination compounds containing pyrazole-based ligands can exhibit interesting luminescent and electroluminescent properties. The emission of light from these materials can be tuned by modifying the ligand structure and the choice of the central metal ion. Zinc(II) complexes, for example, are often studied for their luminescence due to the closed-shell d10 configuration of the Zn(II) ion, which prevents quenching of luminescence through d-d transitions. researchgate.net
In a study of a zinc(II) complex with 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a ligand with a similar structural motif to this compound, significant fluorescence enhancement was observed upon complexation. amazonaws.com The emission intensity increased, and a pronounced bathochromic (red) shift was observed in the emission maximum when moving from solution to the solid state, which is consistent with aggregation-induced emission behavior. researchgate.net This phenomenon is of great interest for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
The luminescent properties of these complexes are often attributed to ligand-centered π-π* transitions or metal-to-ligand charge transfer (MLCT) transitions. The specific energy and intensity of the emission can be influenced by factors such as the rigidity of the complex, the extent of π-conjugation in the ligand, and the presence of intermolecular interactions in the solid state.
Supramolecular Chemistry and Advanced Material Integration
The directional nature of the coordination bonds formed by this compound and its derivatives, along with the potential for weaker intermolecular interactions such as hydrogen bonding and π-π stacking, makes this scaffold suitable for the construction of ordered supramolecular architectures.
Self-Assembly into Ordered Supramolecular Architectures (e.g., Metallosupramolecular Grids, Metal-Organic Frameworks (MOFs))
The self-assembly of metal ions and organic ligands is a powerful bottom-up approach for the construction of complex and functional supramolecular structures. Ligands based on this compound can be designed to have specific geometries and coordination preferences, which direct the assembly process.
Metallosupramolecular Grids: These are discrete, grid-like structures formed by the coordination of linear or angular ligands with metal ions. The predictable coordination geometry of the metal ions and the defined shape of the ligands lead to the formation of well-defined architectures. While specific examples of metallosupramolecular grids with this compound were not prominent in the initial search results, the ditopic nature of related pyrazole-based ligands suggests their potential in forming such structures.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional porous networks. The modular nature of MOFs allows for the tuning of their pore size, shape, and chemical functionality, making them attractive for applications in gas storage, separation, and catalysis.
Bifunctional T-shaped ligands containing both pyrazole and carboxylate groups have been used to synthesize MOFs with specific topologies. mdpi.com For example, 5-(Pyrazole-4-yl)isophthalic acid has been employed to create MOFs with the rtl-topology. mdpi.com The pyrazole moiety provides an additional coordination site and can participate in hydrogen bonding, which can influence the final structure and properties of the MOF. mdpi.com The incorporation of a this compound-based linker into a MOF structure could lead to new materials with interesting properties, potentially combining the features of the pyridine and pyrazole functionalities within a porous framework.
The study of the supramolecular environment in crystal structures of pyrazole derivatives is crucial for understanding and designing materials with desired properties, such as columnar stacking which can lead to enhanced luminescent properties. mdpi.comnih.gov
Development of Functional Materials for Photonic Devices and Redox Flow Batteries
The inherent photophysical properties of the pyrazole-pyridine core structure have made it a building block for advanced functional materials, particularly in the realm of photonics. The scaffold's ability to coordinate with metal ions has led to the development of luminescent complexes with potential applications in light-emitting devices and sensors.
Research has shown that copper(I) complexes incorporating a 3-(2-pyridyl)-5-phenyl-pyrazole ligand, a close isomer of the title compound, exhibit bright yellow-green emission in the solid state, with quantum yields reaching as high as 78%. nih.gov The emission properties are highly dependent on the ancillary phosphine (B1218219) ligands used, indicating that the photoluminescence can be finely tuned. nih.gov This tunability is a critical feature for the development of materials for organic light-emitting diodes (OLEDs). Similarly, silver(I) complexes with pyrazole-modified ligands have been shown to display "turn-on" fluorescence upon coordination, a phenomenon attributed to the restriction of intramolecular rotation which opens avenues for creating fluorescent probes and sensors. rsc.org
Derivatives such as 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine have been studied for their fluorescence quenching abilities in the presence of various metal ions like Cu²⁺, Co²⁺, and Pb²⁺. nih.gov This behavior underscores their potential in the development of chemosensors for detecting heavy metals. nih.gov The investigation of photophysical properties, including the determination of HOMO-LUMO energy levels through computational methods, helps in understanding the electronic transitions and predicting the suitability of these compounds for optoelectronic applications. icm.edu.plmdpi.com
While the pyridine motif is a component of well-known redox-active molecules like viologens used in organic redox flow batteries, the direct application of the this compound scaffold in this specific energy storage technology is not extensively documented in current literature. mdpi.com However, the electrochemical properties of the heterocyclic system suggest potential for future exploration in this area.
Catalytic Applications in Organic Synthesis
The nitrogen atoms in both the pyridine and pyrazole rings of the scaffold make it an excellent N,N'-bidentate ligand for coordinating with transition metals, forming stable complexes that can act as catalysts in a variety of organic transformations.
In homogeneous catalysis, pincer-type ligands such as 2,6-bis(1H-pyrazol-3-yl)pyridines have demonstrated significant utility. nih.gov These ligands form robust complexes with metals like ruthenium, where the protic nature of the pyrazole N-H groups can be exploited in catalyst activation and reactivity. nih.gov The rigidity of the pincer framework allows for precise control over the metal's coordination environment, influencing the catalytic activity.
For heterogeneous catalysis, the pyrazole-pyridine scaffold has been incorporated as a linker in the construction of Metal-Organic Frameworks (MOFs). nih.govacs.org For instance, an ultrastable copper-based MOF built with a porphyrinic ligand containing pyrazol-4-yl-phenyl groups, PCN-300, has been shown to be an efficient heterogeneous catalyst for cross-dehydrogenative coupling (CDC) reactions to form C-O bonds. nih.govacs.org The well-defined porous structure and the presence of accessible, catalytically active metal centers within these MOFs allow for high selectivity and recyclability. nih.govacs.org Similarly, functionalized bimetallic-organic frameworks have been employed for the synthesis of other complex heterocyclic systems, such as pyrazolo[4,3-e]pyridines. nih.gov
The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. The pyrazole-pyridine framework can be rendered chiral to facilitate stereoselective transformations. A notable example involves the use of chiral-at-metal Rhodium(III) complexes for the asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. rsc.org This method, which proceeds through an asymmetric Friedel–Crafts-type alkylation/cyclization, achieves excellent yields (81–98%) and high enantioselectivity (85–99% ee). rsc.org The success of this approach highlights the potential of using metal complexes derived from pyrazole-containing scaffolds to create a well-defined chiral environment around the catalytic center, enabling precise control over the stereochemical outcome of the reaction.
Investigations in Chemical Biology and Molecular Target Engagement
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds designed to interact with specific biological targets, including enzymes and receptors.
The pyrazole-pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors, particularly for kinases and phosphodiesterases (PDEs).
Kinase Inhibition: Kinases are critical regulators of cell signaling, and their dysregulation is implicated in diseases like cancer and inflammation. Several inhibitors based on the 4-(pyrazol-3-yl)-pyridine scaffold have been developed. For example, this series has yielded potent inhibitors of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. nih.gov A regioisomeric variant, 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, was found to inhibit kinases relevant to cancer, a shift from the p38α MAP kinase inhibition profile of its isomer. nih.gov Furthermore, the pyrazol-4-yl urea derivative AT9283 was identified as a multitargeted inhibitor with potent activity against Aurora A and Aurora B kinases, as well as JAK2 and Abl. acs.org
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby modulating crucial signaling pathways. The pyrazole-pyridine framework is a key feature in several PDE inhibitors. Derivatives have been designed as highly potent and selective inhibitors of PDE10A, an enzyme highly expressed in the brain and considered a target for treating neuropsychiatric disorders like schizophrenia. jst.go.jpacs.org Modifications to the core structure, such as replacing a phenoxymethyl linker with an oxymethyl phenyl unit in a quinoline derivative of the scaffold, led to compounds with improved metabolic stability while retaining moderate PDE10A inhibitory activity. jst.go.jp The broader pyrazole-pyridine family has also been explored for the inhibition of other PDE isoforms, including PDE2 and PDE4. nih.govgoogle.com
| Enzyme Target | Compound Series/Example | Key Findings | Reference |
|---|---|---|---|
| c-Jun N-terminal Kinase (JNK) | 4-(Pyrazol-3-yl)-pyridines | Discovery of a novel series of potent JNK inhibitors. | nih.gov |
| Aurora A/B, JAK2, Abl | AT9283 (1-Cyclopropyl-3-(...1H-pyrazol-4-yl)urea) | A multitargeted kinase inhibitor with in vivo efficacy. | acs.org |
| Cancer-relevant Kinases | 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-phenyl-1H-pyrazol-5-amine | Regioisomerism dictates kinase selectivity profile. | nih.gov |
| Phosphodiesterase 10A (PDE10A) | 2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline | Moderate PDE10A inhibition with improved metabolic stability. | jst.go.jp |
| Phosphodiesterase 2 (PDE2) | Pyrido[4,3-e] acs.orgnih.govnih.govtriazolo[4,3-a]pyrazines | Development of selective, brain-penetrant PDE2 inhibitors. | nih.gov |
Beyond direct enzyme inhibition, the scaffold has been instrumental in developing allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) site to modulate the receptor's response to its endogenous ligand.
A significant area of research has focused on the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR), a G protein-coupled receptor (GPCR) that is a key target for treating neuropsychiatric disorders. nih.govpatsnap.com Derivatives based on the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine and 3-(1H-pyrazol-4-yl)pyridine scaffolds have been successfully developed as potent and selective positive allosteric modulators (PAMs) of the M4 receptor. nih.govnih.govgoogle.com These PAMs enhance the receptor's response to its natural neurotransmitter, acetylcholine. nih.gov
Structure-activity relationship (SAR) studies have shown that even small structural modifications to the scaffold can lead to significant differences in allosteric properties, affecting potency, efficacy, and signaling bias. nih.govnih.gov The development of these M4 PAMs represents a promising therapeutic strategy, as allosteric modulation can offer greater subtype selectivity and a more favorable side-effect profile compared to traditional orthosteric agonists. patsnap.com
| Receptor Target | Compound Series | Mode of Action | Key Findings | Reference |
|---|---|---|---|---|
| M4 Muscarinic Acetylcholine Receptor (M4 mAChR) | 2-Phenyl-3-(1H-pyrazol-4-yl)pyridines | Positive Allosteric Modulator (PAM) | Novel PAMs with improved allosteric properties and blood-brain barrier penetration were discovered. | nih.gov |
| M4 Muscarinic Acetylcholine Receptor (M4 mAChR) | 3-(1H-Pyrazol-4-yl)pyridines | Positive Allosteric Modulator (PAM) | Comprehensive pharmacological evaluation revealed that small structural changes result in pronounced differences in potency and efficacy. | nih.gov |
Development of Mechanistic Probes for Biological Pathways
The structural characteristics of the this compound scaffold make it an ideal foundation for creating molecular probes to investigate complex biological systems. These probes are designed to interact with specific targets, such as receptors or enzymes, allowing researchers to elucidate their roles in cellular signaling and disease progression.
A significant application in this area is the development of ligands for imaging neuromodulatory targets. For instance, derivatives of the pyrazol-4-yl-pyridine core have been instrumental in creating selective modulators for the muscarinic acetylcholine receptor 4 (M4), a target implicated in neurological and psychiatric disorders like schizophrenia. nih.gov Structure-activity relationship (SAR) studies on these derivatives led to the identification of subtype-selective positive allosteric modulators (PAMs). nih.gov These PAMs enhance the receptor's response to its endogenous ligand, acetylcholine, providing a tool to probe the receptor's function. By modifying these compounds with radioisotopes, such as fluorine-18, researchers have developed radioligands for Positron Emission Tomography (PET), a non-invasive imaging technique. nih.gov These PET probes, like the radiofluorinated analogue of compound 12 (see table of compounds), allow for the visualization and quantification of M4 receptors in the brain, facilitating a deeper understanding of their distribution and function in both healthy and diseased states. nih.gov
The development of such probes is crucial for drug discovery, offering a means to verify target engagement and explore the pharmacodynamics of new therapeutic agents in preclinical and clinical settings. The ability of these compounds to bind with high affinity and selectivity makes them invaluable for dissecting the intricate mechanisms of biological pathways. nih.gov
Studies on Antimicrobial Action Mechanisms
Derivatives based on the pyrazole scaffold have demonstrated significant potential as antimicrobial agents, with research focused on elucidating their mechanisms of action against a range of bacteria. nih.govnih.gov These compounds have been shown to overcome resistance to existing antibiotics by targeting different molecular pathways within bacterial cells. nih.gov
One primary mechanism of action is the disruption of the bacterial cell wall. Certain naphthyl-substituted pyrazole-derived hydrazones have been identified as potent inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Acinetobacter baumannii. nih.gov Studies indicate that these compounds exert a bactericidal effect by compromising the integrity of the cell wall. nih.gov
Another key target for pyrazole derivatives is DNA gyrase, an essential enzyme in bacteria responsible for managing DNA supercoiling during replication. nih.govmdpi.com In silico and in vitro studies have identified pyrazole derivatives that act as inhibitors of S. aureus DNA gyrase. nih.gov By binding to this enzyme, the compounds prevent DNA replication, leading to bacterial cell death. This mechanism is effective against both Gram-positive and Gram-negative bacteria. nih.gov Some quinazolin-4(3H)-one derivatives incorporating a formyl-pyrazole scaffold have shown potent inhibition of E. coli DNA gyrase. mdpi.com
Furthermore, some pyrazole derivatives exhibit a multi-pathway bactericidal effect, simultaneously inhibiting the synthesis of the cell wall, proteins, and nucleic acids. nih.gov This broad mechanism of action can contribute to their potency and potentially reduce the likelihood of developing resistance.
| Derivative Type | Target Organism(s) | Mechanism of Action |
| Naphthyl-substituted pyrazole-hydrazones | S. aureus, A. baumannii | Disruption of the bacterial cell wall nih.gov |
| Trifluoromethyl phenyl pyrazole derivatives | MRSA, VRE | Effective against biofilms and persister cells nih.gov |
| Quinazolin-pyrazole hybrids | E. coli, S. aureus | Inhibition of DNA gyrase nih.govmdpi.com |
| General Pyrazole Derivatives | Various bacteria | Inhibition of cell wall, protein, and nucleic acid synthesis nih.gov |
Studies on Antiparasitic Action Mechanisms
The pyrazole scaffold has also been investigated for its potential against parasitic protozoa, particularly Leishmania species, the causative agents of leishmaniasis. Research into the mechanism of action of pyrazole-containing compounds suggests they can disrupt critical parasite-specific metabolic pathways. mdpi.com
One study on a series of synthetic pyrazole aza macrocycles revealed their ability to alter the metabolic activity of Leishmania promastigotes and amastigotes. mdpi.com These compounds were found to reduce the excretion of key metabolites, suggesting an impairment of glucose intake and processing, which could lead to parasite starvation. mdpi.com
A significant finding from these studies is the ability of certain pyrazole derivatives to inhibit parasite-specific enzymes that are crucial for survival. Specifically, these compounds have been shown to reduce the activity of the parasitic iron-superoxide dismutase (Fe-SOD). mdpi.com This enzyme is vital for protecting the parasite from oxidative stress generated by the host's immune cells. By inactivating Fe-SOD, the pyrazole derivatives leave the parasite vulnerable to oxidative damage, leading to its death. Importantly, these compounds did not significantly affect the host's Cu/Zn-SOD, indicating a degree of selectivity for the parasitic enzyme. mdpi.com Other studies have also shown that pyrazole-4-carbonitrile and tetrazole derivatives derived from them are effective against L. braziliensis and L. amazonensis. researchgate.net
Studies on Antiviral Action Mechanisms
The antiviral properties of pyrazole derivatives have been explored against a variety of viruses, with studies aiming to uncover the specific mechanisms by which they inhibit viral replication. frontiersin.orgnih.gov Research has focused on derivatives of the 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline scaffold, which have shown activity against several RNA viruses. frontiersin.org
These compounds have demonstrated notable efficacy against members of the Flaviviridae family, such as Yellow Fever Virus (YFV), and against Respiratory Syncytial Virus (RSV). frontiersin.org The mechanism of action appears to be related to the interference with viral replication within the host cell. Time-of-addition experiments, which help pinpoint the stage of the viral life cycle being inhibited, were conducted with a particularly active derivative, compound 7e . The results showed that the compound achieved the highest reduction in YFV titer when added 2 to 4 hours post-infection, suggesting that it acts after viral entry but during the replication phase of the viral life cycle. frontiersin.org
The antiviral mechanism of pyrazole derivatives can be highly specific. For instance, the introduction of a p-methoxy substituent on the phenylsulfonyl group of the aforementioned scaffold completely abolished anti-RSV activity and reduced potency against YFV. However, several of these p-methoxy analogs were effective against Bovine Viral Diarrhea Virus (BVDV), another member of the Flaviviridae family. frontiersin.org This highlights how small structural modifications can significantly alter the antiviral spectrum and mechanism, likely by changing the compound's interaction with specific viral or host cell proteins involved in replication.
Studies on Anticancer Action Mechanisms
The this compound scaffold and related pyrazole structures have been a fertile ground for the development of anticancer agents, with research revealing multiple mechanisms of action. nih.govnih.gov These compounds can induce cancer cell death by targeting various key proteins and pathways involved in cell proliferation and survival. nih.gov
One prominent mechanism is the inhibition of protein kinases. Certain 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have been identified as multi-targeted inhibitors of Janus kinases (JAK2/3) and Aurora kinases (A/B). nih.govresearchgate.net These kinases are crucial components of signaling pathways that are often dysregulated in cancer, such as the JAK/STAT pathway. By inhibiting these kinases, compounds like 10e can down-regulate the phosphorylation of downstream targets like STAT3 and STAT5, leading to the arrest of the cell cycle in the G2 phase and inhibiting the proliferation of cancer cells. nih.govresearchgate.net
Another well-studied mechanism is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov Several 3,4-diaryl pyrazole derivatives act as potent tubulin polymerization inhibitors. By binding to tubulin, these compounds prevent the formation of the mitotic spindle, a structure essential for cell division. This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death). nih.gov
Furthermore, some pyrazole derivatives have been shown to exert their anticancer effects through the generation of reactive oxygen species (ROS) and by targeting other enzymes like histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). nih.gov The antiproliferative activity of certain pyrazole derivatives has been demonstrated across a wide range of human cancer cell lines, including leukemia, colon cancer, breast cancer, and lung carcinoma. nih.govnih.govresearchgate.net
| Derivative Class | Molecular Target | Mechanism of Action | Cancer Cell Line(s) |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoles | JAK2/3, Aurora A/B Kinases | Inhibition of STAT phosphorylation, G2 cell cycle arrest nih.govresearchgate.net | K562 (leukemia), HCT116 (colon) nih.gov |
| 3,4-Diaryl pyrazoles | Tubulin | Inhibition of microtubule polymerization, apoptosis nih.gov | Various, including murine mammary tumor nih.gov |
| 1,3,4-Trisubstituted pyrazoles | Not specified | Cytotoxicity | HepG2, MCF7, A549, PC3, HCT116 researchgate.net |
| Pyrazole-arylacetamide hybrids | Not specified | Cytotoxicity | MCF-7 (breast) nih.gov |
Studies on Anti-inflammatory Action Mechanisms
The anti-inflammatory properties of pyrazole derivatives are well-documented, with many compounds acting through the inhibition of key enzymes in the inflammatory cascade. mdpi.comresearchgate.net The primary mechanism of action for many of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs), potent mediators of inflammation, pain, and fever. mdpi.comnih.gov
The COX enzyme exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Many pyrazole-based anti-inflammatory drugs are designed to be selective inhibitors of COX-2. nih.gov By selectively blocking COX-2, these compounds can reduce the production of inflammatory prostaglandins without affecting the protective functions of COX-1 in the gastrointestinal tract. researchgate.net
In addition to COX inhibition, some pyrazole derivatives have been found to modulate other inflammatory pathways. Studies have shown that certain 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives can significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells. researchgate.net Some derivatives also inhibit 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces leukotrienes, which are also potent inflammatory mediators. mdpi.comresearchgate.net This dual inhibition of both COX and 5-LOX pathways can result in a broader and more potent anti-inflammatory effect.
Development of Research Tools and Imaging Probes
The unique photophysical and chemical properties of the this compound scaffold have enabled its use in the creation of sophisticated research tools, particularly fluorescent probes for bioimaging. nih.govrsc.org These tools are essential for the real-time monitoring of biological processes and the detection of specific analytes within living cells and tissues. nih.gov
A key application is in the development of chemosensors. A pyridine-pyrazole based bis-bidentate asymmetric chemosensor was developed for the selective "turn-on" fluorescent detection of aluminum ions (Al³⁺). rsc.org This sensor exhibits enhanced fluorescence upon chelation with Al³⁺, a mechanism known as chelation-enhanced fluorescence (CHEF). Such probes are valuable for studying the roles of metal ions in biological systems. Interestingly, the resulting complex of this sensor with aluminum could then be used as a secondary probe for detecting nitroaromatic compounds. rsc.org
In the field of molecular imaging, the scaffold has been crucial for developing PET radioligands. As mentioned previously (Section 6.4.3), pyrazol-4-yl-pyridine derivatives have been radiofluorinated to create probes for imaging the M4 muscarinic acetylcholine receptor in the brain. nih.gov The development of such PET ligands with longer half-lives (using ¹⁸F) is a significant advancement, as it allows for broader distribution and use compared to ¹¹C-based ligands, facilitating more extensive preclinical and potentially clinical research into neurological disorders. nih.gov
Furthermore, pyrazole derivatives have been incorporated into more complex fluorescent systems, such as pyrazoline-BODIPY hybrids, for applications in ultrafast cell staining and long-term bioimaging. nih.gov The high synthetic versatility and structural diversity of the pyrazole core continue to inspire the design of novel probes for a wide range of bioimaging applications, from general cell staining to the specific detection of ions and reactive oxygen species. nih.gov
Radioligand Synthesis for Imaging Applications (e.g., PET Radioligands)
The this compound scaffold is a promising framework for the development of radioligands for positron emission tomography (PET) imaging, a non-invasive technique that utilizes positron-emitting radionuclides to visualize and quantify biological processes in vivo. While direct radiolabeling studies on this compound were not found in the reviewed literature, research on closely related pyrazol-4-yl-pyridine derivatives highlights the potential of this chemical class for creating PET radioligands.
A key example is the development of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4, a target of interest in neuroscience. nih.gov Structure-activity relationship studies on a series of pyrazol-4-yl-pyridine-based M4-selective positive allosteric modulators (PAMs) led to the identification of a suitable candidate for radiofluorination. nih.gov
The synthesis of the radiofluorinated analogue, [¹⁸F]12, was achieved with a good radiochemical yield and high molar activity, which are crucial parameters for successful PET imaging. nih.gov The details of the radiosynthesis are summarized in the table below.
| Parameter | Value | Reference |
|---|---|---|
| Radiochemical Yield | 28 ± 10% | nih.gov |
| Molar Activity | >37 GBq/μmol | nih.gov |
| Radiochemical Purity | >99% | nih.gov |
This successful radiofluorination of a pyrazol-4-yl-pyridine derivative underscores the feasibility of labeling the broader this compound scaffold. The ability to incorporate a positron-emitting isotope like fluorine-18 ([¹⁸F]) into this structure opens up possibilities for developing novel PET radioligands for a variety of biological targets in the central nervous system and other areas of research. The favorable characteristics of the synthesized radioligand, such as high purity and molar activity, are essential for achieving high-quality imaging results with a good signal-to-noise ratio. nih.gov
Future Research Directions and Unexplored Potential
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The continued investigation of 4-(3-Phenyl-1H-pyrazol-1-yl)pyridine and its derivatives is highly dependent on the development of efficient and environmentally benign synthetic methods. While classical syntheses, such as the condensation of (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one with phenylhydrazine, are established, future efforts will likely focus on sustainable and atom-economical approaches. scispace.com
Key areas for future synthetic exploration include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for related pyrazolo[3,4-b]pyridine derivatives. mdpi.com Applying microwave-assisted protocols could lead to more rapid and efficient synthesis of a diverse library of this compound analogues.
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and waste reduction. mdpi.comnih.gov Designing novel MCRs for this scaffold would streamline the synthesis of complex derivatives.
Green Chemistry Principles: Future synthetic routes should prioritize the use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), and explore the use of reusable catalysts to minimize environmental impact. mdpi.com The development of catalytic systems, potentially using earth-abundant metals, is a promising avenue. nih.gov
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Adapting synthetic routes for this compound to flow chemistry systems could be crucial for future industrial-scale production.
| Methodology | Traditional Approach (e.g., Reflux in Acetonitrile) | Future Sustainable Approach |
|---|---|---|
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Photochemistry |
| Solvents | Volatile organic compounds (e.g., Dichloromethane, Acetonitrile) scispace.com | Green solvents (Water, PEG, Ionic Liquids) mdpi.com |
| Process Type | Batch processing | Continuous flow processing |
| Efficiency | Longer reaction times, moderate yields scispace.com | Reduced reaction times, potentially higher yields mdpi.com |
| Waste Generation | Higher, due to solvent use and purification steps | Lower, especially in multicomponent and flow reactions |
Integration of Advanced Artificial Intelligence and Machine Learning in Design and Discovery
Future applications of AI/ML in the study of this compound include:
Quantitative Structure-Activity Relationship (QSAR): AI-driven QSAR models can be developed to predict the biological activity or physical properties of new derivatives based on their chemical structure. This allows for the virtual screening of large compound libraries to prioritize the most promising candidates for synthesis. wisdomlib.org
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the this compound core as a starting point, these algorithms can suggest novel derivatives with potentially enhanced efficacy as anticancer agents, enzyme inhibitors, or materials for electronic devices. nih.gov
Reaction Prediction and Synthesis Planning: ML algorithms can predict the outcomes of chemical reactions and suggest optimal synthetic routes, including reaction conditions and potential catalysts. peerj.com This can accelerate the development of the sustainable methodologies discussed in the previous section.
Molecular Dynamics and Docking: Advanced simulations, supported by ML, can provide deep insights into how these molecules interact with biological targets (like enzymes or receptors) or how they self-assemble in materials. rsc.org This understanding is crucial for the rational design of new drugs and functional materials.
Unveiling New Functional Properties and Applications of the Compound and its Derivatives
The inherent versatility of the pyrazole and pyridine (B92270) moieties suggests that this compound and its derivatives have a vast and largely unexplored potential. mdpi.commdpi.com While related compounds are known for a range of bioactivities, future research can focus on uncovering novel functions and applications.
Potential areas for exploration:
Medicinal Chemistry: Beyond established areas like anti-inflammatory and anticancer research, derivatives could be investigated for new therapeutic applications. nih.govnih.gov For instance, scaffolds containing 2-phenyl-3-(1H-pyrazol-4-yl)pyridine have been identified as positive allosteric modulators for the M4 muscarinic acetylcholine (B1216132) receptor, suggesting potential in treating neurodegenerative diseases like Alzheimer's. nih.gov Further exploration could target specific enzyme families like cyclin-dependent kinases (CDKs) or phosphodiesterases (PDEs), for which other pyrazole derivatives have shown inhibitory activity. nih.govrsc.org
Materials Science: (1H-Pyrazolyl)pyridines are highly effective ligands in coordination chemistry, capable of forming stable complexes with various metals. researchgate.net These metal complexes can exhibit unique photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), chemical sensors, or as catalysts. mdpi.comresearchgate.net Future work could involve synthesizing derivatives of this compound and coordinating them with metals like iridium, ruthenium, or copper to create novel functional materials.
Agrochemicals: Pyrazole-containing compounds are prevalent in the agrochemical industry as herbicides, insecticides, and fungicides. mdpi.com Recently, novel pyrazole derivatives containing phenylpyridine moieties have demonstrated significant herbicidal activity. mdpi.com Systematic screening of this compound derivatives could lead to the discovery of new, effective, and potentially safer agrochemicals.
| Application Area | Known Activity of Related Scaffolds | Unexplored Potential for this compound |
|---|---|---|
| Neurodegenerative Diseases | M4 mAChR positive allosteric modulators nih.gov | Development of treatments for Alzheimer's or schizophrenia. |
| Oncology | Inhibitors of CDK2, EGFR-TK, and Hsp90 scispace.comrsc.orgnih.gov | Targeting novel cancer pathways and overcoming drug resistance. |
| Infectious Diseases | Antiviral, antifungal, antimicrobial, and antitubercular activity scispace.comnih.govresearchgate.net | Development of new agents against drug-resistant pathogens. |
| Materials Science | Ligands for photoluminescent metal complexes (OLEDs) researchgate.net | Creation of novel sensors, catalysts, and optoelectronic materials. |
| Agrochemicals | Herbicidal and pesticidal properties scispace.commdpi.com | Discovery of new-generation crop protection agents. |
Interdisciplinary Approaches for Bridging Fundamental and Applied Research
Translating the fundamental chemical and physical properties of this compound into real-world applications requires a concerted, interdisciplinary effort. The complexity of modern scientific challenges, from developing targeted cancer therapies to engineering next-generation electronics, necessitates collaboration across traditionally separate fields.
A successful research framework would involve:
Computational and Synthetic Chemistry Collaboration: Computational chemists using AI/ML tools can design and screen virtual libraries of derivatives, identifying high-potential candidates. nih.gov Synthetic chemists can then focus their efforts on synthesizing these prioritized molecules using sustainable and efficient methods. mdpi.com
Chemistry-Biology Interface: Once synthesized, new compounds must be evaluated for biological activity. This requires close collaboration with pharmacologists, biochemists, and molecular biologists to perform in vitro and in vivo testing, determine mechanisms of action, and assess therapeutic potential. nih.gov
Chemistry and Materials Science Integration: For non-biological applications, chemists must work with materials scientists and engineers. This partnership is essential for characterizing the photophysical, electronic, and catalytic properties of new derivatives and their metal complexes, and for fabricating and testing prototype devices like OLEDs or sensors. researchgate.net
By fostering these synergistic relationships, the scientific community can bridge the gap between fundamental discovery and practical application, ensuring that the promising potential of this compound is fully realized.
Q & A
Q. How to reconcile discrepancies in reported crystallographic parameters for metal complexes?
- Answer : Differences in bond lengths (e.g., Co–Cl = 2.25–2.30 Å) may stem from:
- Temperature during data collection : Higher temps (e.g., 296 K vs. 100 K) increase thermal motion .
- Software refinement protocols : SHELXL vs. OLEX2 algorithms prioritize different weighting schemes .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
